molecular formula C8H12N2S B2648930 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol CAS No. 929975-57-5

1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol

Cat. No.: B2648930
CAS No.: 929975-57-5
M. Wt: 168.26
InChI Key: QOFPLXXNKMHEBV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol It is characterized by the presence of a cyclopropyl group and two methyl groups attached to an imidazole ring, along with a thiol group at the 2-position

Preparation Methods

The synthesis of 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with 4,5-dimethylimidazole-2-thione in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted imidazoles and thiol derivatives .

Scientific Research Applications

1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol can be compared with other similar compounds, such as:

    1-Cyclopentyl-4,5-dimethyl-1H-imidazole-2-thiol: This compound has a cyclopentyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.

    4,5-Dimethyl-1H-imidazole-2-thiol: Lacking the cyclopropyl group, this compound may have different physical and chemical properties, influencing its applications and effectiveness in various fields.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-6(2)10(7-3-4-7)8(11)9-5/h7H,3-4H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFPLXXNKMHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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